- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,

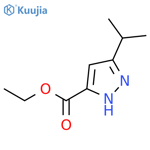

Cas no 92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid)

92933-47-6 structure

Produktname:5-Isopropyl-1H-pyrazole-3-carboxylic acid

5-Isopropyl-1H-pyrazole-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-Isopropyl-1H-pyrazole-3-carboxylic acid

- 3-Isopropylpyrazole-5-carboxylic acid

- 5-isopropyl-2H-pyrazole-3-carboxylic acid

- 3-isopropyl-1H-pyrazole-5-carboxylic acid

- 5-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID

- 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

- 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-

- CHWXKAHFWLSLOQ-UHFFFAOYSA-N

- 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- 5-isopropyl-1H-pyrazol-3-carboxylic acid

- 3-(methylethyl)pyrazole-5-carboxylic acid

- PubChem22754

- ChemDiv2_003364

- Oprea1

- 5-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)

- 3-Isopropyl-2H-pyrazole-3-carboxylic acid

- PD182615

- AKOS025394901

- 5-(1-methylethyl)-1H-pyrazole-3-carboxylic acid

- 3-isopropyl-1H-pyrazole-5-carboxylicacid

- SR-01000597148

- BDBM50211363

- EN300-41163

- 3-Isopropylpyrazole-5-carboxylic acid, 97%

- BBL008246

- DTXSID50918863

- DB-011449

- SR-01000597148-1

- Oprea1_115867

- 5-isopropyl-3-carboxyl-pyrazole

- AB11579

- STK501183

- SMR000124646

- J-517652

- CHEMBL238002

- MFCD02224142

- CS-W006370

- Z240119298

- AKOS002436024

- 5-propan-2-yl-1H-pyrazole-3-carboxylic acid

- MLS000067212

- 92933-47-6

- 890590-91-7

- HMS2480B08

- H11619

- BS-3854

- SY027523

- 1H-Pyrazole-5-carboxylic acid, 3-(1-methylethyl)-

- Oprea1_070012

- SCHEMBL1739326

- 5-isopropylpyrazol-3-carboxylic acid

- F0917-7551

- AKOS000271363

- MFCD05170240

- HMS1378I20

-

- MDL: MFCD02224142

- Inchi: 1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)

- InChI-Schlüssel: CHWXKAHFWLSLOQ-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C(C(C)C)NN=1)O

Berechnete Eigenschaften

- Genaue Masse: 154.07400

- Monoisotopenmasse: 154.074227566g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 2

- Komplexität: 159

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 4

- XLogP3: 1.2

- Topologische Polaroberfläche: 66

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.247±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 153-157 °C (lit.)

- Siedepunkt: 153-157 ℃(lit.)

- Flammpunkt: 170.2°C

- Brechungsindex: 1.558

- Löslichkeit: Very slightly soluble (0.93 g/l) (25 º C),

- PSA: 65.98000

- LogP: 1.23130

- Löslichkeit: Nicht bestimmt

5-Isopropyl-1H-pyrazole-3-carboxylic acid Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H317

- Warnhinweis: P280

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 43

- Sicherheitshinweise: S36/37

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

- Lagerzustand:Sealed in dry,2-8°C

- Risikophrasen:R43

5-Isopropyl-1H-pyrazole-3-carboxylic acid Zolldaten

- HS-CODE:2933199090

- Zolldaten:

China Zollkodex:

2933199090Übersicht:

29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-Isopropyl-1H-pyrazole-3-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218380-10 g |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 10g |

€371.70 | 2022-06-11 | ||

| Chemenu | CM189067-100g |

5-Isopropyl-2H-pyrazole-3-carboxylic acid |

92933-47-6 | 95%+ | 100g |

$1205 | 2023-02-01 | |

| abcr | AB218380-250 mg |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 250MG |

€75.70 | 2022-06-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064138-250mg |

5-Isopropyl-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 98% | 250mg |

¥36 | 2023-02-17 | |

| abcr | AB218380-5 g |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 5g |

€231.20 | 2022-06-11 | ||

| Apollo Scientific | OR938480-5g |

5-Isopropyl-2H-pyrazole-3-carboxylic acid |

92933-47-6 | 99% | 5g |

£24.00 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK16-25G |

5-isopropyl-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 97% | 25g |

¥ 1,221.00 | 2023-04-12 | |

| abcr | AB497390-250mg |

5-Isopropyl-1H-pyrazole-3-carboxylic acid; 98% |

92933-47-6 | 250mg |

€87.70 | 2023-09-02 | ||

| Enamine | EN300-41163-0.5g |

5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 95.0% | 0.5g |

$19.0 | 2025-03-15 | |

| Enamine | EN300-41163-2.5g |

5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 95.0% | 2.5g |

$25.0 | 2025-03-15 |

5-Isopropyl-1H-pyrazole-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

- Preparation of pyrazolo[4,3-d]pyrimidines for use in pharmaceutical compositions as kinase inhibitors and anticancer agents, European Patent Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Studies on hypolipidemic agents. II. Synthesis and pharmacological properties of alkylpyrazole derivatives, Chemical & Pharmaceutical Bulletin, 1984, 32(4), 1568-77

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

- Preparation of pyrazolopyrimidinones as phosphodiesterase 9 (PDE9) inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease., United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 16 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt

Referenz

- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C

1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C

Referenz

- Preparation of substituted pyrazolo[4,3-e][1,4]diazepines as phosphodiesterase 4 inhibitors for treatment of obstructive bronchopneumopathy and asthma, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazopyrazole-5-carboxamides. 2, Farmaco, 1991, 46(11), 1337-50

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referenz

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

Referenz

- The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents, Bioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2537-2541

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt → 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

- Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as PDE9 inhibitors for treating cardiovascular disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

Referenz

- Preparation of pyrazolopyrimidinones as PDE9 inhibitors for treatment of insulin resistance syndrome and type 2 diabetes, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol

1.2 Reagents: Hydrazine hydrate (1:1)

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrazine hydrate (1:1)

1.3 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Agonist lead identification for the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4914-4919

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- A preparation of pyrrole and pyrazole derivatives, useful as D-amino acid oxidase (Daao) inhibitors, United States, , ,

5-Isopropyl-1H-pyrazole-3-carboxylic acid Raw materials

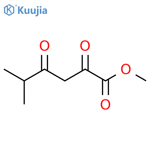

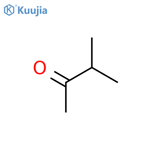

- 3-Methyl-2-butanone

- Hexanoic acid, 5-methyl-2,4-dioxo-, ethyl ester, ion(1-), sodium (9CI)

- ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate

- Methyl 5-methyl-2,4-dioxohexanoate

5-Isopropyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-Isopropyl-1H-pyrazole-3-carboxylic acid Verwandte Literatur

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid) Verwandte Produkte

- 401629-04-7(3-Cyclopropyl-1H-pyrazole-5-carboxylic acid)

- 4027-59-2(5-Ethyl-1H-pyrazole-3-carboxylic acid)

- 890624-89-2(5-Butyl-1H-pyrazole-3-carboxylic Acid)

- 306769-48-2(2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip))

- 2097933-33-8(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide)

- 1706508-32-8(7-(furan-2-yl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane)

- 1267032-80-3(7-Ethyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline)

- 1824049-93-5(methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate)

- 1545049-23-7(1-Azaspiro[4.4]nonan-4-amine, 1-methyl-)

- 850916-82-4((2E)-N-(2-{2-(4-methoxyphenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Reinheit:99%/99%

Menge:25g/100g

Preis ($):160.0/640.0

atkchemica

(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung